molecular formula C10H14N2OS B13053710 (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide

(NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide

Cat. No.: B13053710
M. Wt: 210.30 g/mol
InChI Key: AIPSJOUYSQXOGI-XYOKQWHBSA-N
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Description

(NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides This compound is characterized by the presence of a sulfinamide group attached to a pyridine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial production process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfonamide
  • 2-methyl-N-(pyridin-2-ylmethylidene)propane-2-thioamide
  • 2-methyl-N-(pyridin-2-ylmethylidene)propane-2-amine

Uniqueness

(NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is unique due to its specific combination of a sulfinamide group with a pyridine ring and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-6-4-5-7-11-9/h4-8H,1-3H3/b12-8+

InChI Key

AIPSJOUYSQXOGI-XYOKQWHBSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC=CC=N1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CC=N1

Origin of Product

United States

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